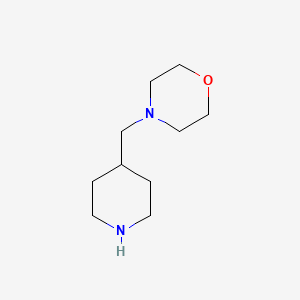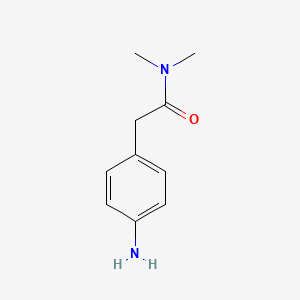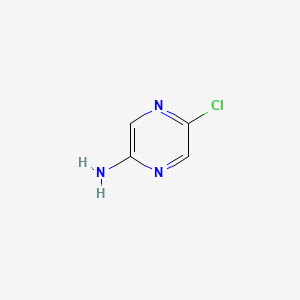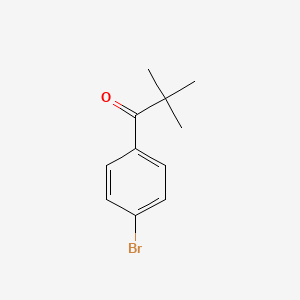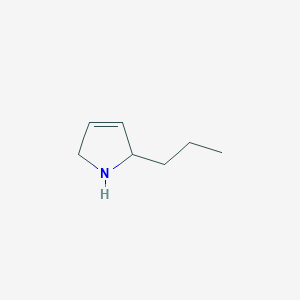
2-Propyl-2,5-dihydro-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Propyl-2,5-dihydro-1H-pyrrole” is a chemical compound with the CAS Number: 70882-10-9. It has a linear formula of C7 H13 N and a molecular weight of 111.19 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of pyrrole derivatives, including “2-Propyl-2,5-dihydro-1H-pyrrole”, has been achieved using various methods. One approach involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .
Molecular Structure Analysis
The InChI code for “2-Propyl-2,5-dihydro-1H-pyrrole” is 1S/C7H13N/c1-2-4-7-5-3-6-8-7/h3,5,7-8H,2,4,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-Propyl-2,5-dihydro-1H-pyrrole” is a solid substance at room temperature .
Applications De Recherche Scientifique
Spin Probes in Nuclear Polarization Studies
Pyrrole derivatives can be used as spin probes in Overhauser dynamic nuclear polarization (DNP) studies to investigate molecular motion, structure, and interactions at the atomic level .
Chemical Synthesis Intermediates
These compounds often serve as intermediates in chemical syntheses, particularly in the pharmaceutical industry for drug development .
Material Science
Pyrrole derivatives have applications in material science, particularly in the development of new materials with specific charge transport properties .
Catalysis
In catalysis, pyrrole derivatives can be used to facilitate various chemical reactions, enhancing reaction rates or influencing reaction pathways .
Drug Discovery
Pyrrole derivatives are valuable in drug discovery for their potential medicinal properties and can be foundational structures for developing new pharmaceuticals .
Synthetic Approaches
They are also important in synthetic chemistry for developing novel synthetic approaches and methodologies .
Safety and Hazards
The safety data sheet for “2-Propyl-2,5-dihydro-1H-pyrrole” indicates that it should be stored in a cool, well-ventilated place . The MSDS can be found here .
Relevant Papers
Several papers have been published on the synthesis and properties of pyrrole derivatives . These papers provide valuable insights into the chemistry of “2-Propyl-2,5-dihydro-1H-pyrrole” and related compounds.
Mécanisme D'action
Target of Action
It is known that pyrrole derivatives, which include 2-propyl-2,5-dihydro-1h-pyrrole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for therapeutic intervention .
Mode of Action
It is known that pyrrole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.
Biochemical Pathways
It is known that pyrrole derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
It is known that pyrrole derivatives can exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
2-propyl-2,5-dihydro-1H-pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-4-7-5-3-6-8-7/h3,5,7-8H,2,4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTYBMVEFSQQPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C=CCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500557 |
Source


|
| Record name | 2-Propyl-2,5-dihydro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyl-2,5-dihydro-1H-pyrrole | |
CAS RN |
70882-10-9 |
Source


|
| Record name | 2-Propyl-2,5-dihydro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







